1,1,1,2-Tetrabromoethane
CAS No.: 25167-20-8
Cat. No.: VC8463738
Molecular Formula: C2H2Br4
Molecular Weight: 345.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25167-20-8 |
---|---|
Molecular Formula | C2H2Br4 |
Molecular Weight | 345.65 g/mol |
IUPAC Name | 1,1,1,2-tetrabromoethane |
Standard InChI | InChI=1S/C2H2Br4/c3-1-2(4,5)6/h1H2 |
Standard InChI Key | RVHSTXJKKZWWDQ-UHFFFAOYSA-N |
SMILES | C(C(Br)(Br)Br)Br |
Canonical SMILES | C(C(Br)(Br)Br)Br |
Melting Point | 0.0 °C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Configuration
1,1,1,2-Tetrabromoethane features a bromine atom distribution where three bromine atoms occupy one carbon atom, and the fourth resides on the adjacent carbon. This asymmetrical arrangement contrasts with the symmetrical 1,1,2,2-isomer, which has two bromine atoms on each carbon. The structural differences significantly influence reactivity, solubility, and thermal stability .
Physical Properties
Data from the NIST Chemistry WebBook indicate a molecular weight of 345.653 g/mol for 1,1,1,2-tetrabromoethane . While detailed physical properties (e.g., boiling point, density) for this isomer are sparse, its symmetrical counterpart, 1,1,2,2-tetrabromoethane, has a boiling point of 243.5°C and a density of 2.964 g/mL at 20°C . The solubility profile of 1,1,1,2-tetrabromoethane remains understudied, though its isomer is immiscible with water but soluble in organic solvents like ethanol and chloroform .
Table 1: Comparative Physical Properties of Tetrabromoethane Isomers
Property | 1,1,1,2-Tetrabromoethane | 1,1,2,2-Tetrabromoethane |
---|---|---|
Molecular Formula | ||
CAS Number | 630-16-0 | 79-27-6 |
Boiling Point | Not reported | 243.5°C |
Density (20°C) | Not reported | 2.964 g/mL |
Solubility in Water | Insoluble | 0.065% (30°C) |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 1,1,1,2-tetrabromoethane is less documented compared to its symmetrical isomer. For 1,1,2,2-tetrabromoethane, industrial production involves the direct addition of bromine to acetylene under controlled conditions (50–60°C, 0.02–0.05 MPa) . This exothermic reaction avoids substitution byproducts through low-temperature regulation . The process yields a light yellow liquid, purified via alkali washing and phase separation .
Challenges in Isomer Separation
The proximity of boiling points between tetrabromoethane isomers complicates distillation-based separation. Advanced techniques like high-performance liquid chromatography (HPLC) or crystallization may be necessary, though industrial-scale applications are unverified .
Parameter | Value |
---|---|
OSHA PEL | 1 ppm |
ACGIH TLV | 1 ppm |
Decomposition Products | , |
Stability | Stable at room temperature |
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